2Z,6Z,10Z-Vitamin K2-d7
CAS No.:
Cat. No.: VC0203827
Molecular Formula: C₃₁H₃₃D₇O₂
Molecular Weight: 451.69
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₁H₃₃D₇O₂ |
---|---|
Molecular Weight | 451.69 |
Introduction
Chemical Properties and Characteristics
Physicochemical Properties
The inclusion of deuterium atoms significantly impacts the physical and chemical properties of 2Z,6Z,10Z-Vitamin K2-d7 compared to its non-deuterated counterpart. This modification provides greater molecular stability without substantially altering the compound's biological functionality, making it ideal for research applications.
Property | Value | Significance |
---|---|---|
Molecular Formula | C31D7H33O2 | Indicates presence of 7 deuterium atoms |
Molecular Weight | 451.691 g/mol | Slightly higher than non-deuterated form |
Accurate Mass | 451.347 | Important for mass spectrometry identification |
Configuration | 2Z,6Z,10Z | Specific stereochemistry at double bonds |
Solubility | Lipid-soluble | Affects distribution in biological systems |
Stability | Enhanced | Deuteration increases metabolic stability |
The compound's InChI representation is "InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16-,25-20-/i6D3,7D,8D,18D,19D" , which provides a standardized digital representation of the chemical structure.
Structural Comparison with Related Vitamin K Compounds
2Z,6Z,10Z-Vitamin K2-d7 shares structural similarities with other vitamin K2 compounds but differs in the specific configuration of double bonds and the presence of deuterium atoms:
Compound | Key Structural Differences | Primary Source |
---|---|---|
2Z,6Z,10Z-Vitamin K2-d7 | Z-configuration at positions 2, 6, and 10; contains 7 deuterium atoms | Synthetic |
6Z,10Z-Vitamin K2-d7 | Z-configuration at positions 6 and 10; contains 7 deuterium atoms | Synthetic |
2Z,10Z-Vitamin K2-d7 | Z-configuration at positions 2 and 10; contains 7 deuterium atoms | Synthetic |
Natural Vitamin K2 (MK-7) | No deuterium; various configurations possible | Fermented foods |
The specific Z-configuration at positions 2, 6, and 10 imparts unique structural characteristics that influence the compound's interactions with biological systems while maintaining its fundamental vitamin K2 properties.
Synthesis and Production Methodologies
The synthesis of 2Z,6Z,10Z-Vitamin K2-d7 involves sophisticated chemical procedures designed to incorporate deuterium atoms at specific positions while maintaining the required stereochemistry at the double bonds.
Synthetic Routes
While the exact synthetic route for 2Z,6Z,10Z-Vitamin K2-d7 involves proprietary methods, the general approach typically includes:
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Preparation of a suitable naphthoquinone core structure
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Introduction of deuterated substituents at specified positions
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Construction of the polyisoprenoid side chain with controlled stereochemistry
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Coupling of the side chain to the naphthoquinone core
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Purification and isolation of the final product
The synthesis requires precise control of reaction conditions to ensure the correct configuration at positions 2, 6, and 10, as well as accurate incorporation of deuterium atoms at the designated positions.
Production Challenges
Manufacturing 2Z,6Z,10Z-Vitamin K2-d7 presents several technical challenges:
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Maintaining stereochemical purity at multiple double bonds
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Achieving high deuterium incorporation efficiency
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Preventing oxidation and isomerization during synthesis
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Developing cost-effective methods for large-scale production
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Ensuring consistent product quality and deuterium positioning
These challenges explain why the compound is typically produced only upon order and classified as a controlled product requiring specific documentation for purchase and transport .
Biological Mechanisms and Activities
Signaling Pathways
Beyond its role as an enzyme cofactor, 2Z,6Z,10Z-Vitamin K2-d7 influences various cellular signaling pathways through mechanisms similar to natural vitamin K2:
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Steroid xenobiotic receptor (SXR) binding and gene activation
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Modulation of PI3K/AKT signaling pathways
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Influence on MAP Kinase cascades
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Potential interactions with other nuclear receptors
These signaling effects contribute to the broader physiological impacts of vitamin K compounds beyond their classical roles in protein carboxylation.
Research Applications and Utility
The primary value of 2Z,6Z,10Z-Vitamin K2-d7 lies in its applications in scientific research, particularly in fields related to nutrition, biochemistry, and medicine.
Metabolic Tracing Studies
The deuterium labeling enables precise tracking of the compound through biological systems using techniques such as:
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Mass spectrometry for quantitative analysis
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Nuclear magnetic resonance (NMR) spectroscopy for structural validation
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Liquid chromatography for separation and identification
This tracking capability allows researchers to:
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Map vitamin K2 metabolic pathways with high precision
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Determine tissue distribution and cellular uptake patterns
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Measure kinetics of metabolism and excretion
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Identify previously unknown metabolites
Pharmacokinetic Research
2Z,6Z,10Z-Vitamin K2-d7 serves as an invaluable tool in pharmacokinetic studies, enabling researchers to:
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Determine absorption rates and bioavailability
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Measure distribution volumes and tissue concentrations
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Calculate elimination half-lives and clearance rates
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Evaluate drug-vitamin interactions
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Assess dosing requirements for therapeutic applications
These applications are particularly important for understanding how vitamin K2 supplements might be optimized for different health conditions.
Advantages of Deuterium Labeling
The incorporation of deuterium atoms provides several research advantages:
Advantage | Research Benefit |
---|---|
Isotopic distinction | Clear separation from endogenous vitamin K in analytical procedures |
Metabolic stability | Slightly slower metabolism allows better tracking of metabolic pathways |
Kinetic isotope effects | Provides insights into reaction mechanisms and rate-limiting steps |
Non-radioactive nature | Safer for human studies compared to radioactive tracers |
Long-term storage stability | Reduced degradation during research storage |
These advantages make 2Z,6Z,10Z-Vitamin K2-d7 superior to non-labeled compounds for many research applications focused on understanding vitamin K metabolism and function .
Analytical Methods and Detection
Chromatographic Techniques
Detection and quantification of 2Z,6Z,10Z-Vitamin K2-d7 in research samples typically employs various chromatographic methods:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Ultra-Performance Liquid Chromatography (UPLC)
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Gas Chromatography (GC) for volatile derivatives
These techniques allow for separation from other vitamin K forms and metabolites while maintaining the integrity of the deuterium labeling.
Mass Spectrometry
Mass spectrometry represents the gold standard for identification and quantification of 2Z,6Z,10Z-Vitamin K2-d7 in complex biological matrices:
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Tandem Mass Spectrometry (MS/MS)
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High-Resolution Mass Spectrometry (HRMS)
The 7-Da mass shift from deuterium labeling creates a distinct signature that facilitates accurate identification and quantification even in the presence of endogenous vitamin K compounds .
Comparative Advantages Over Non-Deuterated Analogs
2Z,6Z,10Z-Vitamin K2-d7 offers several advantages over non-deuterated vitamin K2 compounds in research applications:
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Enhanced detection specificity in analytical procedures
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Improved signal-to-noise ratios in mass spectrometry
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Ability to discriminate between exogenous and endogenous vitamin K
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Potential for internal standardization in quantitative analyses
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Slightly modified metabolic rates that facilitate pathway elucidation
These advantages make it particularly valuable for studies focused on vitamin K metabolism, pharmacokinetics, and mechanisms of action in various physiological processes.
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